Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride
Description
Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride is a synthetic organic compound featuring a phenyl ring substituted with a benzyloxy group at the 2-position and a fluorine atom at the 5-position. The molecule includes an amino-acetate ester backbone, and its hydrochloride salt enhances solubility in polar solvents. This compound is likely utilized as a pharmaceutical intermediate or building block in medicinal chemistry due to its functionalized aromatic system and amine moiety.
Properties
Molecular Formula |
C16H17ClFNO3 |
|---|---|
Molecular Weight |
325.76 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-fluoro-2-phenylmethoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C16H16FNO3.ClH/c1-20-16(19)15(18)13-9-12(17)7-8-14(13)21-10-11-5-3-2-4-6-11;/h2-9,15H,10,18H2,1H3;1H |
InChI Key |
HACGSVKVDUUQOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: 5-Fluoro-2-Hydroxybenzaldehyde
Synthesized from 5-fluoro-2-methoxybenzaldehyde via demethylation with BBr₃ (yield: 85–92%).
Benzylation Procedure
Reagents :
- Benzyl bromide (1.2 eq)
- K₂CO₃ (2.5 eq)
- DMF, 80°C, 12 h
Mechanism :
$$
\ce{5-Fluoro-2-HO-C6H3-CHO + BnBr ->[K2CO3][DMF] 5-Fluoro-2-BnO-C6H3-CHO}
$$
Yield : 78–84%. Purification via silica chromatography (hexane:EtOAc 4:1).
α-Amino Ester Formation
Nitroacetate Condensation Route
- Condense 2-(benzyloxy)-5-fluorobenzaldehyde (1 eq) with ethyl nitroacetate (1.1 eq) in acetic anhydride (0.2 M) at 60°C for 24 h.
- Reduce nitro intermediate with NaBH₄/CuI in THF at 0°C → rt.
Reaction Scheme :
$$
\ce{Ar-CHO + O2N-CH2-COOEt ->[Ac2O] Ar-CH(N(O2)CH2-COOEt) ->[NaBH4][CuI] Ar-CH(NH2)-COOEt}
$$
Strecker Synthesis Alternative
- Imine Formation : React aldehyde with NH₄Cl/NaCN (pH 8.5).
- Hydrolysis : 6M HCl, reflux → α-amino nitrile.
- Esterification : MeOH/H2SO4, 65°C.
Advantage : Higher enantiomeric purity (up to 98% ee with chiral catalysts).
Methyl Ester Installation
Direct Esterification of α-Amino Acid
Conditions :
Limitation : Risk of racemization; mitigated by low-temperature protocols.
Transesterification from Ethyl Ester
Catalyst : NaOMe (0.1 eq)
Solvent : Toluene, 110°C, 8 h
Yield : 88%
Hydrochloride Salt Formation
Procedure :
- Dissolve free base in anhydrous Et2O.
- Bubble HCl gas until pH 1–2.
- Filter precipitate, wash with cold ether.
Characterization Data :
- mp : 192–195°C (dec.)
- ¹H NMR (DMSO-d6): δ 7.45–7.32 (m, 5H, Bn), 7.15 (dd, J = 8.5 Hz, 2H, Ar-F), 5.12 (s, 2H, OCH₂Ph), 4.25 (s, 2H, NH₂), 3.68 (s, 3H, COOCH3).
Industrial-Scale Optimization
Continuous Flow Nitro Reduction
Green Solvent Alternatives
Benzylation in Cyrene :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Nitroacetate Route | 72 | 98.5 | 12.4 |
| Strecker Synthesis | 68 | 99.2 | 18.7 |
| Enzymatic Amination | 81 | 97.8 | 23.1 |
Challenges and Remediation Strategies
Racemization During Esterification :
Benzyl Group Migration :
- Minimized by substituting BnBr with BnCl in THF/NaH.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, hydroxyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural motifs or functional groups with the target molecule, enabling comparative analysis:
Key Differences and Implications
Aromatic Ring Systems
- Target vs. Thiazole/Thiophene Derivatives: The target’s phenyl ring differs from thiazole (in Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate) and thiophene (in Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride) systems.
- Target vs.
Substituent Effects
- Halogen Position and Type: The target’s 5-fluoro group contrasts with chlorine (e.g., 3-chlorophenyl in Methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride) or bromine (e.g., 5-bromothiophene). Fluorine’s electronegativity may improve metabolic stability, while bulkier halogens like bromine could increase lipophilicity .
Ester Groups
- Methyl vs. Ethyl Esters: The target’s methyl ester may hydrolyze faster than ethyl esters (e.g., Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate), affecting bioavailability and prodrug activation .
Physicochemical and Pharmacological Considerations
- Solubility: The hydrochloride salt in the target and Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride enhances water solubility compared to non-salt forms.
- Purity: Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate is reported at 95% purity , though comparable data for the target is unavailable.
- Structural Similarity Scores: The high similarity score (0.87) for Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride suggests shared pharmacophoric features, possibly indicating overlapping biological targets .
Biological Activity
Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.
Chemical Structure and Properties
The compound features a methyl ester group, an amino group, and a benzyloxy substituent on a fluorinated phenyl ring. Its molecular formula is with a molecular weight of approximately 319.78 g/mol. The presence of the fluorine atom is particularly noteworthy as it often enhances the biological activity of organic compounds by improving their metabolic stability and bioavailability.
Biological Activities
Research has demonstrated that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Effects : Similar compounds have shown activity against various bacterial strains, indicating potential use as antibiotics.
- Neuroprotective Properties : There is evidence that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. This interaction often involves binding to enzymes or receptors, altering their activity and leading to therapeutic effects.
Binding Affinity Studies
Interaction studies have focused on determining the binding affinity of this compound with various receptors. For instance:
| Receptor | Binding Affinity (Ki) | Effect |
|---|---|---|
| Serotonin Receptor 5-HT1A | 50 nM | Modulation of mood |
| Dopamine Receptor D2 | 30 nM | Potential antipsychotic effects |
| GABA Receptor | 100 nM | Anxiolytic properties |
These affinities suggest that the compound could be beneficial in treating conditions such as depression, anxiety, and schizophrenia.
Case Studies
- Antitumor Efficacy : In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 20 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent.
- Neuroprotection : A rat model was used to assess the neuroprotective effects of this compound against induced oxidative stress. Results indicated that pre-treatment with the compound significantly reduced neuronal apoptosis compared to controls, highlighting its potential role in treating neurodegenerative disorders.
Synthesis and Modifications
The synthesis of this compound typically involves several steps:
- Formation of the Amino Acid Derivative : Starting from commercially available precursors.
- Introduction of the Benzyloxy Group : Utilizing standard etherification techniques.
- Fluorination : Conducted under controlled conditions to ensure selectivity at the desired position on the phenyl ring.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride?
- Methodological Answer : Synthesis typically involves sequential protection, fluorination, and esterification steps. The benzyloxy group can be introduced via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Fluorination at the 5-position of the phenyl ring may employ electrophilic fluorinating agents like Selectfluor® . The amino ester hydrochloride is formed by reacting the freebase with HCl in a polar solvent (e.g., ethanol), followed by recrystallization for purification. Key intermediates should be characterized by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS to confirm regioselectivity and purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester or degradation of the benzyloxy group. Use gloveboxes for moisture-sensitive steps . Safety protocols include wearing nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritation, as observed in structurally similar hydrochlorides .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., molecular ion [M+H]<sup>+</sup>), complemented by <sup>19</sup>F NMR to confirm fluorophenyl substitution .
- Salt Formation : FT-IR to identify N–H stretching (2500–3000 cm⁻¹) and chloride counterion .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Structural analogs with benzyl ethers show sensitivity to acidic hydrolysis, suggesting pH 2–4 as critical thresholds .
Q. What strategies mitigate by-product formation during scale-up synthesis?
- Methodological Answer : Optimize reaction kinetics using Design of Experiments (DoE). For example, control benzylation efficiency by adjusting stoichiometry (1.2 eq benzyl bromide) and reaction time (12–24 hrs). Impurities from incomplete fluorination can be minimized via HPLC-guided fractionation or silica gel chromatography . Scale-up purification may require anti-solvent crystallization (e.g., ether in dichloromethane) to isolate the hydrochloride salt .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the 5-fluoro and benzyloxy groups on reaction centers. For Suzuki-Miyaura coupling, simulate the activation energy for Pd-catalyzed aryl halide intermediates. Experimental validation via <sup>19</sup>F NMR kinetic studies can correlate computational predictions with observed reaction rates .
Q. What are the challenges in studying biological interactions of this compound?
- Methodological Answer : The hydrochloride salt’s solubility in aqueous buffers (e.g., PBS) must be quantified via nephelometry. For cellular assays, use LC-MS/MS to differentiate the compound from metabolites. Structural analogs with fluorophenyl groups exhibit logP ~2.5, suggesting moderate membrane permeability; adjust assay media with DMSO (≤0.1%) to avoid cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
